molecular formula C13H14BrN3O3S2 B6429959 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097919-45-2

5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B6429959
CAS No.: 2097919-45-2
M. Wt: 404.3 g/mol
InChI Key: XQXNUQKXBRJUDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a pyrrolidine ring via an oxygen atom. The pyrimidine ring is substituted with a bromine atom, and the pyrrolidine ring is substituted with a sulfonyl group attached to a 5-methylthiophen-2-yl group .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine in laboratory experiments is its versatility. This compound can be used in a variety of synthetic reactions, and its unique properties make it suitable for a wide range of scientific research applications. However, this compound can be toxic if used in large quantities, and it is not recommended for use in humans.

Future Directions

Future research into 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. Additionally, further research could explore the potential of this compound as a catalyst in organic reactions. Finally, further research could focus on the synthesis of novel compounds based on this compound, in order to expand its range of applications.

Synthesis Methods

5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine can be synthesized through a number of methods. The most common method involves the reaction of 5-bromo-2-pyrrolidin-3-yloxy-1-methylthiophen-2-ylsulfonyl chloride with a base such as potassium hydroxide. This reaction yields a pyrimidine compound which can then be further purified and isolated. Other methods of synthesis include the reaction of 5-bromo-2-pyrrolidin-3-yloxy-1-methylthiophen-2-ylsulfonyl chloride with an amine or an alcohol, or the reaction of 5-bromo-2-pyrrolidin-3-yloxy-1-methylthiophen-2-ylsulfonyl chloride with an alkyl halide.

Scientific Research Applications

5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as heterocyclic compounds and heterocyclic amines. It is also used as a catalyst in organic reactions. This compound has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, it has been used in the synthesis of various agrochemicals and pesticides, such as the herbicide oxyfluorfen.

Properties

IUPAC Name

5-bromo-2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S2/c1-9-2-3-12(21-9)22(18,19)17-5-4-11(8-17)20-13-15-6-10(14)7-16-13/h2-3,6-7,11H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNUQKXBRJUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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